PREP Inhibitory Potency: Target Compound vs. Closely Related FAP Inhibitor Scaffolds
Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate inhibits recombinant human PREP with an IC50 of 398 nM. In contrast, representative FAP-optimized inhibitors from the same S9 family, such as those disclosed in US9346814 (e.g., Compound No. 4, Example 6), show significantly weaker PREP inhibition, with an IC50 of 11,300 nM (11.3 µM) against the same recombinant human PREP preparation. The target compound is approximately 28-fold more potent against PREP than this comparator, highlighting its differentiated selectivity profile that favors PREP over FAP.
| Evidence Dimension | Inhibitory potency against recombinant human PREP |
|---|---|
| Target Compound Data | IC50 = 398 nM |
| Comparator Or Baseline | US9346814 Compound No. 4, Example 6: IC50 = 11,300 nM against recombinant human PREP |
| Quantified Difference | 28.4-fold higher potency (398 nM vs. 11,300 nM) |
| Conditions | Recombinant human PREP purified from E. coli; substrate: Z-Gly-Pro-p-nitroanilide; spectrophotometric detection |
Why This Matters
Researchers requiring selective PREP inhibition without concomitant FAP blockade must select a compound with demonstrated biochemical selectivity; this data identifies the target compound as a substantially more potent PREP ligand than a structurally related FAP inhibitor.
- [1] BindingDB Entry BDBM50009366. IC50 = 398 nM for human PREP. Assay: Recombinant human PREP (R&D systems, #4308-SE). Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM50009334 (CHEMBL3233554 | US9346814, Cmpd No 4 Example 6). IC50 = 11,300 nM for human PREP. Assay: Recombinant human PREP purified from E. coli, Z-Gly-Pro-p-nitroanilide substrate. Accessed via BindingDB.org. View Source
